Xestoaminol C

Description

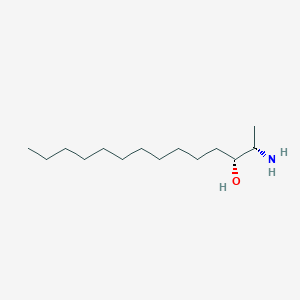

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H31NO |

|---|---|

Molecular Weight |

229.4 g/mol |

IUPAC Name |

(2S,3R)-2-aminotetradecan-3-ol |

InChI |

InChI=1S/C14H31NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-14,16H,3-12,15H2,1-2H3/t13-,14+/m0/s1 |

InChI Key |

WMUMHAZHWIUBPN-UONOGXRCSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H]([C@H](C)N)O |

Canonical SMILES |

CCCCCCCCCCCC(C(C)N)O |

Synonyms |

(2S, 3R)-2-amino-3-tetradecanol xestoaminol C |

Origin of Product |

United States |

Foundational & Exploratory

Xestoaminol C: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestoaminol C is a naturally occurring amino alcohol that has garnered significant interest within the scientific community due to its potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of reverse transcriptase.[1] First identified in the early 1990s, this marine-derived natural product continues to be a subject of research for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound and the methodologies for its isolation and characterization.

Natural Sources

The primary and originally documented natural source of this compound is the marine sponge Xestospongia sp., collected in Fiji.[1] While other species of Xestospongia are found in various marine environments, the Fijian specimen is the only one explicitly reported to produce this compound.

Interestingly, a stereoisomer of this compound, 3-epi-Xestoaminol C, has been isolated from a different marine organism, the New Zealand brown alga Xiphophora chondrophylla.[2] This discovery suggests that the biosynthesis of Xestoaminol-like compounds may not be restricted to the Xestospongia genus and could be present in other marine flora and fauna.

Table 1: Natural Sources of this compound and its Stereoisomer

| Compound | Natural Source | Location of Collection |

| This compound | Xestospongia sp. (marine sponge) | Fiji |

| 3-epi-Xestoaminol C | Xiphophora chondrophylla (brown alga) | New Zealand |

Isolation Methodologies

Experimental Protocol: Bioassay-Guided Isolation of 3-epi-Xestoaminol C from Xiphophora chondrophylla

This protocol details the successful isolation of 58 mg of 3-epi-Xestoaminol C from 300 g of the brown alga.[2]

1. Extraction:

-

The collected algal sample (300 g) is extracted twice with methanol (B129727) (MeOH, 400 mL).

-

The combined methanolic extracts are then loaded onto a reversed-phase polymeric resin (HP20).

2. Initial Fractionation (Reversed-Phase Chromatography):

-

The resin is eluted with a stepwise gradient of acetone (B3395972) in water (20%, 40%, 60%, 80%) followed by 100% acetone.

-

Fractions are collected and subjected to bioassays to identify the active fractions. For 3-epi-Xestoaminol C, the 40% acetone fraction showed the highest activity.

3. Purification (Normal-Phase Chromatography):

-

The bioactive fraction (40% acetone) is further purified using repetitive normal-phase chromatography on a diol column.

-

Elution is performed with a solvent system of increasing polarity, starting with hexane/ethyl acetate (B1210297) (EtOAc) mixtures and progressing to EtOAc/methanol (MeOH) mixtures.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassay to isolate the pure compound.

Table 2: Chromatographic Conditions for the Purification of 3-epi-Xestoaminol C

| Chromatographic Step | Stationary Phase | Mobile Phase | Elution Profile |

| Initial Fractionation | HP20 polymeric resin | Acetone/Water | Stepwise gradient: 20%, 40%, 60%, 80%, 100% Acetone |

| Purification | Diol column | Hexane/EtOAc, EtOAc/MeOH | Stepwise gradient |

Structure Elucidation

The structure of the isolated compound is typically determined using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure and stereochemistry.

Quantitative Data

The isolation of 3-epi-Xestoaminol C from Xiphophora chondrophylla yielded 58 mg of the pure compound from 300 g of the starting material.[2] Unfortunately, specific yield data for the original isolation of this compound from Xestospongia sp. is not available in the reviewed literature.

Table 3: Biological Activity of 3-epi-Xestoaminol C

| Assay | Cell Line/Target | IC₅₀ (µM) |

| Cytotoxicity | HL-60 (Human promyelocytic leukemia cells) | 8.8[2] |

| Cytotoxicity | HEK (Human embryonic kidney cells) | 18.0[2] |

| Antimycobacterial | Mycobacterium tuberculosis H37Ra | 19.4[2] |

Logical Workflow and Diagrams

Experimental Workflow for the Isolation of this compound Analogs

The following diagram illustrates the general workflow for the bioassay-guided isolation of this compound and its analogs from a natural source.

Proposed High-Level Mechanism of Action

While a specific signaling pathway for this compound has not been elucidated, its known biological activities suggest a mechanism that involves the inhibition of key cellular processes.

References

Xestoaminol C: A Technical Guide to its Discovery, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xestoaminol C, a fascinating amino alcohol first isolated from a marine sponge of the genus Xestospongia, represents a class of natural products with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery and history of this compound and its stereoisomer, 3-epi-Xestoaminol C. It details their chemical properties, biological activities, and the experimental methodologies employed in their isolation and characterization. This document aims to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development, offering insights into the scientific journey from a marine organism to a promising bioactive compound.

Discovery and History

The story of this compound begins in the Fiji archipelago with the investigation of marine sponges for novel bioactive compounds.

-

Initial Discovery : In 1990, C. Jiménez and P. Crews first reported the isolation of Xestoaminols A, B, and C from a Fijian specimen of a Xestospongia species.[1][2][3] This research was initially driven by a search for new anthelmintic agents.[1][4] Among the isolated compounds, Xestoaminol A demonstrated a broad spectrum of biological activity, including effects against parasites, microbes, and notably, reverse transcriptase inhibition.[1][2][4]

-

A Stereoisomer from an Unexpected Source : For years, 1-deoxysphingoids like this compound were thought to be exclusive to marine invertebrates such as sponges and ascidians.[5] This perception changed with the discovery of 3-epi-Xestoaminol C, a stereoisomer of this compound, isolated from the New Zealand brown alga Xiphophora chondrophylla.[5][6][7][8] This finding was significant as it was the first instance of a 1-deoxysphingoid being isolated from a marine alga, suggesting a potential dietary origin or a more widespread distribution of these compounds in the marine ecosystem.[5]

-

Elucidation of Absolute Configuration : The precise three-dimensional structure of (+)-Xestoaminol C was definitively established through chemical synthesis. Its absolute configuration was determined to be (2S, 3R)-2-amino-3-tetradecanol.[4][9][10]

Chemical Properties

This compound and its 3-epi isomer are long-chain amino alcohols. Their fundamental chemical characteristics are summarized below.

-

Chemical Structure : The IUPAC name for this compound is (2S,3R)-2-aminotetradecan-3-ol.[11] Its stereoisomer, 3-epi-Xestoaminol C, shares the same planar structure but differs in the stereochemistry at one of the chiral centers.[5][8]

-

Molecular Formula : The molecular formula for these compounds is C₁₄H₃₁NO.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₁NO | [5] |

| Molecular Weight | 229.40 g/mol | [11] |

| IUPAC Name | (2S,3R)-2-aminotetradecan-3-ol | [11] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 3-epi-Xestoaminol C in CD₃OD

| Position | ¹³C (δc) | ¹H (δc, mult., J in Hz) |

| 1 | 16.1 | 1.27, d, 6.8 |

| 2 | 53.5 | 3.09, m |

| 3 | 73.2 | 3.44, m |

| 4 | 34.7 | 1.40, m; 1.56, m |

| 5 | 26.4 | 1.39, m; 1.54, m |

| 6-11 | 30.8-30.5 | 1.32, br s |

| 12 | 33.1 | 1.29, m |

| 13 | 23.8 | 1.31, m |

| 14 | 14.5 | 0.91, t, 7.0 |

Data sourced from Dasyam et al., 2014.[5]

Biological Activities and Therapeutic Potential

This compound and its analogues have demonstrated a range of biological activities, highlighting their potential as leads for drug development.

-

Antimicrobial and Antiparasitic Activity : The initial discovery of the xestoaminols was linked to their anthelmintic properties.[1] Xestoaminol A, a close analogue, was shown to be active against various microbes and parasites.[1][2]

-

Antitubercular Activity : 3-epi-Xestoaminol C has been evaluated for its activity against Mycobacterium tuberculosis H37Ra, the causative agent of tuberculosis.[5][8]

-

Antitumor Activity : Perhaps the most significant finding is the cytotoxic activity of 3-epi-Xestoaminol C against human cancer cell lines. It has shown notable activity against HL-60 (human promyelocytic leukemia) and HEK (human embryonic kidney) cells.[5] The antitumor potential of this compound is considered to be more prominent than its antitubercular effects.[5][8]

-

Reverse Transcriptase Inhibition : Xestoaminol A was identified as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[1][4]

Table 3: In Vitro Biological Activity of 3-epi-Xestoaminol C

| Assay | Cell Line/Organism | IC₅₀ (µM) |

| Antitubercular | Mycobacterium tuberculosis H37Ra | 19.4 |

| Cytotoxicity | HL-60 | 8.8 |

| Cytotoxicity | HEK | 18.0 |

Data sourced from Dasyam et al., 2014.[5][6]

Experimental Protocols

This section provides an overview of the methodologies used for the isolation, characterization, and biological evaluation of this compound and its derivatives.

Bioassay-Guided Isolation of 3-epi-Xestoaminol C

The isolation of 3-epi-Xestoaminol C from the brown alga Xiphophora chondrophylla is a classic example of bioassay-guided fractionation.

-

Extraction : The dried algal material is extracted with methanol (B129727) (MeOH). The crude MeOH extract is then subjected to further fractionation.

-

Initial Fractionation (Reversed-Phase Chromatography) : The crude extract is fractionated using reversed-phase chromatography on a polystyrene-divinylbenzene copolymer resin. Elution is typically performed with a stepwise gradient of decreasingly polar solvents (e.g., from water to methanol/dichloromethane). The antitubercular activity of each fraction is monitored to identify the active fractions.

-

Purification (Normal-Phase Chromatography) : The active fraction from the reversed-phase chromatography is further purified by repetitive normal-phase chromatography using a diol-functionalized silica (B1680970) gel column. A solvent system of hexanes and ethyl acetate (B1210297) (EtOAc), followed by ethyl acetate and methanol, is used for elution. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the pure compound are combined.[5][6]

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : A suite of NMR experiments is employed to elucidate the planar structure and assign the proton and carbon signals. These include:

-

¹H NMR: To identify proton environments.

-

¹³C NMR: To identify carbon environments.

-

HSQC (Heteronuclear Single Quantum Coherence): To determine direct C-H correlations.

-

COSY (Correlation Spectroscopy): To identify H-H correlations and establish spin systems.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations and connect substructures.

-

1D-TOCSY (Total Correlation Spectroscopy): To confirm the connectivity of the long alkyl chain.[5]

-

-

Determination of Relative and Absolute Stereochemistry :

-

Oxazolidinone Formation : To determine the relative stereochemistry of the 2-amino-3-ol moiety, the compound is reacted with a reagent like phosgene (B1210022) or a phosgene equivalent to form a cyclic oxazolidinone derivative. The coupling constants and NOE (Nuclear Overhauser Effect) correlations of the protons in this rigid ring system in the ¹H NMR spectrum allow for the assignment of the relative configuration.[5][8]

-

Synthesis of Derivatives : The absolute configuration is often confirmed by synthesizing a derivative (e.g., the N,O-diacetyl derivative) from a starting material with a known absolute configuration, such as an amino acid.[4][10] Comparison of the optical rotation and spectroscopic data of the synthesized derivative with that of the derivative of the natural product confirms the absolute stereochemistry.

-

Representative Biological Assays

-

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA) :

-

Mycobacterium tuberculosis H37Ra is cultured in an appropriate broth medium.

-

The compound is serially diluted in a 96-well microplate.

-

A standardized inoculum of the bacteria is added to each well.

-

The plates are incubated for several days at 37°C.

-

A resazurin-based indicator solution (Alamar Blue) is added to each well.

-

After further incubation, the color change (from blue to pink) is measured spectrophotometrically or fluorometrically to determine cell viability.

-

The minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC₅₀) is calculated.

-

-

Cytotoxicity Assay (MTT or MTS Assay) :

-

Human cancer cell lines (e.g., HL-60, HEK) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the compound and incubated for a specified period (e.g., 48-72 hours).

-

A tetrazolium salt solution (MTT or MTS) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

The absorbance of the formazan is measured using a microplate reader.

-

The IC₅₀ value is determined by plotting cell viability against the compound concentration.

-

-

HIV-1 Reverse Transcriptase Inhibition Assay (Non-radioactive ELISA-based) :

-

Recombinant HIV-1 reverse transcriptase is incubated with a template-primer (e.g., poly(A)•oligo(dT)) and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., with digoxigenin (B1670575) or biotin), in the presence of various concentrations of the test compound.

-

The reaction mixture is incubated to allow for DNA synthesis.

-

The newly synthesized labeled DNA is captured on a streptavidin-coated microplate.

-

The captured DNA is detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) followed by the addition of a chromogenic substrate.

-

The absorbance is measured, and the IC₅₀ value is calculated.[12]

-

Mechanism of Action Studies and Signaling Pathways

Understanding the mechanism of action is crucial for the development of a new drug candidate. For 3-epi-Xestoaminol C, preliminary studies have utilized yeast chemical genomics to probe its cellular targets.

-

Yeast Chemical Genomics : This powerful technique uses the budding yeast, Saccharomyces cerevisiae, as a model organism to identify the cellular pathways affected by a bioactive compound.[1][2][9][13] A genome-wide collection of yeast deletion mutants, where each strain is missing a single non-essential gene, is screened for hypersensitivity to the compound.[1][13] Genes whose deletion leads to increased sensitivity are likely to function in pathways that are either targeted by the compound or help the cell to buffer against its toxic effects.[1] By analyzing the functions of the genes identified in the screen, it is possible to formulate a hypothesis about the compound's mechanism of action.

Below is a diagram illustrating the workflow for determining the mechanism of action of a bioactive compound like this compound using a yeast chemical genomics approach.

Caption: Workflow for Yeast Chemical Genomics.

While the specific pathways affected by 3-epi-Xestoaminol C have been described as "multiple pathways of interest", this methodology has been successfully used to identify the targets of other marine natural products. For instance, a similar approach revealed that dihydromotuporamine C targets sphingolipid biosynthesis.[2][13] Given the structural similarity of this compound to sphingoid bases, it is plausible that it may also interfere with lipid metabolism or signaling pathways.

Future Directions

This compound and its analogues represent a promising area for future research and development. Key areas to be explored include:

-

Total Synthesis and Analogue Development : The development of an efficient total synthesis route would not only provide a sustainable supply of this compound but also enable the creation of a library of analogues for structure-activity relationship (SAR) studies. This could lead to the identification of compounds with improved potency and selectivity.

-

In-depth Mechanism of Action Studies : Further investigation into the specific cellular targets and signaling pathways modulated by this compound is warranted. This could involve proteomics, transcriptomics, and targeted biochemical assays to validate the hypotheses generated from the yeast chemical genomics screen.

-

In Vivo Efficacy and Preclinical Development : Promising analogues should be evaluated in animal models of cancer and infectious diseases to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

Conclusion

From its initial discovery in a Fijian marine sponge to the surprising finding of its stereoisomer in a New Zealand alga, this compound has had a rich scientific history. Its diverse biological activities, particularly its antitumor potential, make it a compelling natural product for further investigation. The application of modern techniques like yeast chemical genomics offers a powerful approach to unraveling its mechanism of action. This technical guide has summarized the key findings to date and provided a framework of the experimental protocols involved, with the aim of facilitating future research into this intriguing marine-derived compound and accelerating its journey towards potential clinical applications.

References

- 1. brennerlab.net [brennerlab.net]

- 2. Chemical genomics in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Novel marine sponge amino acids, 10. Xestoaminols from Xestospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chemical genetic and chemogenomic analysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Yeast genome-wide drug-induced haploinsufficiency screen to determine drug mode of action - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Mechanism of Action Studies for Xestoaminol C: A Technical Guide

Introduction

Xestoaminol C is a 1-deoxysphingoid, a class of atypical sphingolipids, originally isolated from the Fijian sponge Xestospongia. A stereoisomer, 3-epi-Xestoaminol C, has also been identified in the New Zealand brown alga Xiphophora chondrophylla.[1][2] As a 1-deoxysphingoid, this compound lacks the C1 hydroxyl group characteristic of canonical sphingolipids. This structural feature prevents its degradation through standard metabolic pathways, leading to its accumulation and subsequent cellular toxicity.[3][4][5] Preliminary studies into its mechanism of action, primarily through yeast chemical genomics, suggest that its cytotoxic effects are linked to the disruption of multiple cellular pathways. This guide provides an in-depth overview of the current understanding of this compound's bioactivity, the experimental approaches used in its study, and its putative mechanism of action.

Quantitative Bioactivity Data

The biological activity of 3-epi-Xestoaminol C has been evaluated against various cell lines, revealing both antimycobacterial and antitumor potential. The following table summarizes the reported 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values.

| Assay Type | Target Organism/Cell Line | Result (µM) |

| IC50 | Mycobacterium tuberculosis H37Ra | 19.4 |

| IC50 | Human promyelocytic leukemia (HL-60) | 8.8 |

| IC50 | Human embryonic kidney (HEK) cells | 18.0 |

| MIC | Mycobacterium tuberculosis H37Ra | 65 |

Data sourced from the Journal of Natural Products.[2]

Experimental Protocols

The preliminary mechanism of action for this compound was investigated using yeast chemical genomics. This powerful technique identifies gene-drug interactions by screening a comprehensive library of yeast gene deletion mutants for hypersensitivity to a specific compound.

Yeast Chemical Genomics Protocol

This protocol outlines the general steps for performing a chemical-genetic screen in Saccharomyces cerevisiae.

-

Dose-Response Determination:

-

A wild-type yeast strain (e.g., BY4741) is cultured in standard liquid media (e.g., YEPD).

-

The culture is exposed to a range of concentrations of the test compound (this compound) to determine a sub-lethal dose.

-

The ideal concentration for the screen is one that causes a slight inhibition of growth (typically 10-15%) in the wild-type strain.[6] This ensures that the assay is sensitive enough to detect hypersensitive mutants without causing widespread lethality.

-

-

High-Throughput Screening of the Deletion Mutant Array (DMA):

-

The comprehensive yeast gene deletion library, containing thousands of haploid strains each with a single non-essential gene deleted, is used.[7]

-

Using a robotic pinning tool, the entire collection of mutants is transferred from stock plates to new agar (B569324) plates containing the predetermined sub-lethal concentration of this compound.

-

Control plates containing the vehicle (e.g., DMSO) but no compound are also prepared in parallel.[6]

-

Plates are incubated at 30°C for 24-48 hours.

-

-

Identification of Hypersensitive Mutants:

-

The plates are photographed at regular intervals.

-

The growth of each mutant colony on the drug-containing plates is compared to its growth on the control plates.

-

Strains that show significantly reduced or no growth in the presence of this compound are identified as "hits." These genes are considered necessary to tolerate the compound.

-

-

Validation and Analysis:

-

The identified hits are typically re-tested in lower-throughput assays (e.g., spot assays) to confirm their hypersensitivity.

-

The list of confirmed genes is then analyzed using bioinformatics tools to identify enriched biological pathways or processes. This provides strong clues about the compound's mechanism of action.[8]

-

Putative Signaling Pathways and Mechanisms

As a 1-deoxysphingoid, the mechanism of action of this compound is believed to be rooted in the disruption of sphingolipid metabolism. The following diagrams illustrate the proposed metabolic pathway leading to its formation and the subsequent cellular consequences, as well as the workflow for its investigation using yeast genomics.

Caption: Putative mechanism of this compound formation and induced cytotoxicity.

The diagram above illustrates how serine palmitoyltransferase (SPT) can utilize L-alanine instead of its canonical substrate, L-serine, to produce 1-deoxysphingoids like this compound.[4][9] Unlike normal sphingoid bases, these molecules cannot be further metabolized or degraded, leading to their accumulation.[3] This buildup is associated with significant cellular stress, including mitochondrial dysfunction and endoplasmic reticulum (ER) stress, ultimately triggering programmed cell death pathways like apoptosis and autophagy.[3][10]

Caption: Experimental workflow for Yeast Chemical Genomics.

This flowchart details the systematic process of using a yeast deletion mutant library to probe the mechanism of action of a compound.[7][11][12] By identifying genes whose deletion confers hypersensitivity to this compound, researchers can map the cellular pathways that are either directly targeted by the compound or are essential for buffering the cell against its toxic effects. This approach provides an unbiased, genome-wide view of the compound's biological impact.

References

- 1. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 1-Deoxysphingolipids - Wikipedia [en.wikipedia.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Rapid Identification of Chemical Genetic Interactions in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical genetic and chemogenomic analysis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | 1-Deoxysphingolipids, Early Predictors of Type 2 Diabetes, Compromise the Functionality of Skeletal Myoblasts [frontiersin.org]

- 11. brennerlab.net [brennerlab.net]

- 12. brennerlab.net [brennerlab.net]

Unraveling the Stereochemistry of Xestoaminol C: A Technical Guide for Researchers

An In-depth Examination of the Synthesis, Biological Activity, and Stereoisomeric Differentiation of a Promising Marine Natural Product

Xestoaminol C, a 1-deoxysphingoid originally isolated from the marine sponge Xestospongia sp., has garnered significant interest within the scientific community due to its notable biological activities, including the inhibition of reverse transcriptase and antiproliferative effects against various cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their chemical synthesis, comparative biological evaluation, and the experimental methodologies employed in their characterization. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of sphingoid base analogs.

Chemical Structure and Stereochemical Determination

This compound is chemically defined as (2S, 3R)-2-aminotetradecan-3-ol.[1][3] Its structure belongs to the 1,2-aminoalcohol class of organic compounds, positioning it as a sphingoid base analog.[4][5] The absolute configuration of the naturally occurring (+)-Xestoaminol C was definitively established as 2S, 3R through total synthesis and analysis of its N,O-diacetyl derivative.[1][3][6]

The stereochemistry at the C-2 and C-3 positions is crucial for its biological function. The synthesis of all possible stereoisomers has been a key strategy to elucidate structure-activity relationships.[1] One notable stereoisomer is 3-epi-xestoaminol C, which has also been isolated and characterized.[2][7] The determination of the absolute configuration of these stereoisomers often involves chiral derivatization with reagents like (S)- and (R)-α-methoxyphenylacetic acid (MPA) followed by ¹H-NMR analysis, or the application of Mosher's method.[1][7]

Synthesis of this compound Stereoisomers

The synthesis of this compound and its stereoisomers has been achieved through various chemical strategies, often starting from chiral precursors to control the stereochemistry at the C-2 and C-3 centers. A common approach involves the use of chiral aziridines or asymmetric Henry reactions.[1] The diastereomers are typically separated by column chromatography, sometimes after conversion to corresponding 2-phenyloxazoline derivatives to facilitate separation.[1]

A generalized workflow for the synthesis and stereochemical assignment is depicted below.

Biological Activity and Structure-Activity Relationship

The stereoisomers of this compound have demonstrated significant antiproliferative activity against a range of cancer cell lines. A key finding is that the relative stereochemistry (syn vs. anti) at the C-2 and C-3 positions significantly influences this activity.

Table 1: Antiproliferative Activity (IC₅₀) of this compound Stereoisomers

| Compound/Stereoisomer | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-epi-Xestoaminol C | M. tuberculosis H37Ra | 19.4 | [7] |

| 3-epi-Xestoaminol C | HL-60 | 8.8 | [7] |

| 3-epi-Xestoaminol C | HEK | 18.0 | [7] |

Note: Further specific IC₅₀ values for other stereoisomers and cell lines are mentioned in the literature but not explicitly quantified in the provided search results. The general trend indicates that stereoisomers with a syn-configuration exhibit greater antiproliferative effects compared to those with an anti-configuration.[1]

The stereochemistry plays a pivotal role in the biological activity of chiral natural compounds, often influencing target binding, metabolism, and cellular uptake.[8][9][10] For this compound, the differences in antiproliferative activity among its stereoisomers suggest a stereoselective interaction with its biological targets.[1]

Potential Mechanism of Action

While the precise signaling pathways modulated by this compound are not fully elucidated, its classification as a 1-deoxysphingoid provides insights into its potential mechanism of action. 1-deoxysphingoids are known to influence multiple cellular processes that can lead to cell death.[7] These include:

-

Disruption of actin stress fibers.

-

Activation of caspases 3 and 12.

-

Phosphorylation of p53.

-

Activation of protein kinase C ζ, leading to increased ceramide levels.

The following diagram illustrates a conceptual overview of the potential signaling effects of 1-deoxysphingoids like this compound.

Experimental Protocols

General Experimental Procedures for Analysis

Characterization of this compound and its derivatives typically involves a suite of standard analytical techniques:

-

Infrared (IR) Spectroscopy: Obtained using an IR spectrometer to identify functional groups.[7][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired to elucidate the chemical structure. Spectra are often referenced to residual solvent peaks.[7][11]

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Used to determine the molecular formula.[7][11]

Isolation of 3-epi-Xestoaminol C from Xiphophora chondrophylla

The following provides a summary of the bioassay-guided isolation of 3-epi-xestoaminol C:

-

Extraction: The algal sample is extracted with methanol (B129727).

-

Initial Fractionation: The extract is loaded onto a reversed-phase polymeric resin and eluted with a stepwise gradient of acetone (B3395972) in water.

-

Bioassay-Guided Fractionation: The fractions are tested for biological activity (e.g., against M. tuberculosis). Active fractions undergo further purification.

-

Chromatography: Repetitive stages of normal phase (diol) benchtop chromatography are used to isolate the pure compound.[7]

Synthesis of Mosher's Esters for Absolute Configuration Determination

This protocol is used to determine the absolute stereochemistry of chiral alcohols:

-

N-acetylation: The amino alcohol is first N-acetylated. For example, 3-epi-xestoaminol C is treated with a 1:1 mixture of pyridine (B92270) and acetic anhydride (B1165640) to form diacetyl-3-epi-xestoaminol C, which is then deprotected in basic methanol to yield N-acetyl-3-epi-xestoaminol C.[7][11]

-

Esterification: The resulting N-acetyl derivative is then treated separately with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to yield the corresponding Mosher's esters.[7][11]

-

¹H-NMR Analysis: The chemical shifts of the protons in the (R)- and (S)-MTPA esters are analyzed. The differences in chemical shifts (Δδ = δS - δR) are used to assign the absolute configuration at the chiral center bearing the hydroxyl group.[7]

Conclusion and Future Directions

The stereoisomers of this compound represent a promising class of compounds with significant antiproliferative properties. The crucial role of stereochemistry in their biological activity underscores the importance of stereoselective synthesis and detailed chiral analysis in the development of these molecules as potential therapeutic agents. Future research should focus on the definitive elucidation of the specific molecular targets and signaling pathways of each stereoisomer. A deeper understanding of their mechanism of action will be critical for advancing these marine natural products from promising leads to viable drug candidates. Furthermore, the development of more efficient and scalable synthetic routes will be essential for further preclinical and clinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Showing Compound this compound (FDB098403) - FooDB [foodb.ca]

- 5. Milk Composition Database: Showing metabocard for this compound (BMDB0062579) [mcdb.ca]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. media.malariaworld.org [media.malariaworld.org]

- 9. researchgate.net [researchgate.net]

- 10. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Xestoaminol C and its Derivatives: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xestoaminol C, a 1-deoxysphingoid originally isolated from marine sponges, and its derivatives have emerged as a class of bioactive molecules with significant potential in pharmacology. This technical guide provides a comprehensive overview of the biological activities of this compound and its synthetic analogs, with a focus on their cytotoxic properties against various cancer cell lines. We delve into the experimental methodologies employed to ascertain these activities, present quantitative data in a comparative format, and elucidate the current understanding of their mechanisms of action, including impacts on the actin cytoskeleton, induction of apoptosis via caspase activation, and modulation of ceramide signaling pathways. This document aims to serve as a valuable resource for researchers engaged in the exploration and development of novel therapeutic agents based on the this compound scaffold.

Introduction

Marine organisms are a rich source of structurally diverse and biologically active natural products. Among these, sphingoid bases and their analogs have garnered considerable attention for their roles in cellular signaling and their potential as therapeutic agents. This compound, a 1-deoxysphingoid, represents a promising scaffold for the development of new drugs, particularly in the realm of oncology. This guide synthesizes the available scientific literature on the biological activity of this compound and its derivatives, providing a detailed technical resource for the scientific community.

Biological Activity of this compound and Its Derivatives

The biological activity of this compound and its stereoisomers has been primarily evaluated through cytotoxicity assays against a panel of human cancer cell lines. Furthermore, a stereoisomer, 3-epi-Xestoaminol C, has demonstrated notable antitubercular activity.

Cytotoxic and Antiproliferative Activity

Studies have consistently shown that stereoisomers of this compound exhibit potent antiproliferative effects. The cytotoxic activity, measured as the half-maximal inhibitory concentration (IC50), varies depending on the stereochemistry of the molecule and the cancer cell line being tested. Notably, stereoisomers with a syn-configuration have been found to exhibit greater antiproliferative effects compared to their anti-configuration counterparts[1].

Table 1: Cytotoxicity (IC50) of 3-epi-Xestoaminol C against Various Cell Lines

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 3-epi-Xestoaminol C | M. tuberculosis H37Ra | Antitubercular | 19.4 | [2] |

| 3-epi-Xestoaminol C | HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 8.8 | [2] |

| 3-epi-Xestoaminol C | HEK (Human embryonic kidney) | Cytotoxicity | 18.0 | [2] |

Table 2: Antiproliferative Activity (IC50) of this compound Stereoisomers against Cancer Cell Lines

| Compound Stereoisomer | A-549 (Lung Carcinoma) | Jurkat (T-cell leukemia) | SH-SY5Y (Neuroblastoma) | MG-63 (Osteosarcoma) | Reference |

| This compound Stereoisomers | Data indicates potent inhibition | Data indicates potent inhibition | Data indicates potent inhibition | Data indicates potent inhibition | [1] |

| syn-configuration isomers | Higher potency observed | Higher potency observed | Higher potency observed | Higher potency observed | [1] |

| anti-configuration isomers | Lower potency observed | Lower potency observed | Lower potency observed | Lower potency observed | [1] |

Note: Specific IC50 values for each stereoisomer against the listed cell lines are not fully detailed in the provided search results, but the general trend of higher potency for syn-isomers is highlighted.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as its stereoisomers and acylated forms, is crucial for structure-activity relationship (SAR) studies.

A common derivatization is the acetylation of the amino and hydroxyl groups.

-

Procedure: 3-epi-Xestoaminol C is reacted with a 1:1 mixture of pyridine (B92270) and acetic anhydride.

-

The reaction is typically carried out at room temperature for a period of 3 hours.

-

Post-reaction, the mixture is evaporated and the residue is dissolved in a suitable organic solvent like dichloromethane (B109758) (CH₂Cl₂).

-

The solution then undergoes successive partitioning against 1 M HCl, 1 M NaOH, and water to purify the diacetylated product[2].

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Yeast Chemical Genomics

Yeast chemical genomics is a powerful tool to investigate the mode of action of a bioactive compound by identifying gene deletions that result in hypersensitivity to the compound.

-

Library Preparation: A comprehensive library of yeast strains, each with a single gene deletion, is utilized.

-

Compound Treatment: The yeast strains are grown in the presence of a sub-lethal concentration of the test compound (e.g., 3-epi-Xestoaminol C).

-

Growth Measurement: The growth of each deletion strain is monitored over time and compared to its growth in the absence of the compound.

-

Hit Identification: Strains that exhibit significant growth inhibition in the presence of the compound are identified as "hits."

-

Pathway Analysis: The genes corresponding to the "hit" strains are analyzed to identify enriched biological pathways, providing insights into the compound's mechanism of action. This approach has been used to suggest that 1-deoxysphingoids like 3-epi-Xestoaminol C may have multiple cellular targets[2].

Mechanism of Action

The cytotoxic effects of this compound and its derivatives are believed to be mediated through multiple cellular pathways.

Disruption of the Actin Cytoskeleton

One of the proposed mechanisms of action for 1-deoxysphingoids is the disruption of actin stress fibers. This can lead to changes in cell morphology, adhesion, and motility, ultimately contributing to cell death.

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. Evidence suggests that 1-deoxysphingoids can activate caspases, which are a family of proteases that execute the apoptotic process. The activation of specific caspases, such as caspase-3 and caspase-12, has been implicated in the cellular response to these compounds.

Modulation of Ceramide Signaling

This compound is a 1-deoxysphingoid, a class of molecules that can interfere with sphingolipid metabolism. Ceramides are important signaling molecules involved in apoptosis, cell cycle arrest, and senescence. It is hypothesized that this compound and its derivatives may exert their effects by altering cellular ceramide levels, potentially through the activation of protein kinase C ζ, which upregulates ceramide production.

Visualizations

Experimental and Logic Flow Diagrams

References

Xestoaminol C: A Comprehensive Technical Review of its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xestoaminol C, a 1-deoxysphingoid, has emerged as a molecule of significant interest within the scientific community due to its diverse biological activities. Initially isolated from marine organisms, this natural product and its stereoisomers have demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This in-depth technical guide provides a comprehensive review of the existing research on this compound, with a focus on its quantitative biological data, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Quantitative Biological Data

The biological activity of this compound and its related compounds has been quantified in several studies. The following tables summarize the key cytotoxic and antimicrobial data available in the literature.

Table 1: Cytotoxicity of 3-epi-Xestoaminol C

| Cell Line | Activity | IC50 (µM) |

| Human promyelocytic leukemia (HL-60) | Cytotoxicity | 8.8[1] |

| Human embryonic kidney (HEK) | Cytotoxicity | 18.0[1] |

Table 2: Antimicrobial Activity of 3-epi-Xestoaminol C

| Organism | Activity | MIC (µM) |

| Mycobacterium tuberculosis H37Ra | Antitubercular | 19.4[1] |

Table 3: Cytotoxicity of this compound Stereoisomers

| Cell Line | Compound | Activity |

| Human lung carcinoma (A-549) | This compound stereoisomers | Potent inhibitors of cell proliferation |

| Human T-cell leukemia (Jurkat) | This compound stereoisomers | Potent inhibitors of cell proliferation |

| Human neuroblastoma (SH-SY5Y) | This compound stereoisomers | Potent inhibitors of cell proliferation |

| Human osteosarcoma (MG-63) | This compound stereoisomers | Potent inhibitors of cell proliferation |

Note: Specific IC50 values for this compound stereoisomers were not detailed in the reviewed literature abstracts.

Key Biological Activities and Mechanism of Action

This compound is a known inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[2] Its primary mechanism of cytotoxic action, however, is believed to be rooted in its nature as a 1-deoxysphingolipid.

The biosynthesis of sphingolipids, essential components of cell membranes involved in signaling, typically begins with the condensation of serine and palmitoyl-CoA, catalyzed by serine palmitoyltransferase (SPT). However, under conditions of low serine availability, SPT can utilize alanine (B10760859) instead, leading to the production of 1-deoxysphingolipids such as this compound.[3][4][5] These atypical sphingolipids cannot be metabolized through canonical pathways and accumulate in the cell, leading to cytotoxicity.[3] The accumulation of 1-deoxysphingolipids has been shown to induce apoptosis and autophagy, and more specifically, to cause the accumulation of autophagosomes and lysosomes and trigger the NLRP3 inflammasome.[1][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound.

Cytotoxicity Assay using MTT

This protocol is a general guideline for determining the cytotoxic effects of a compound on a cell line, such as HL-60.

Materials:

-

Human promyelocytic leukemia (HL-60) cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or its analog) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium.

-

Compound Addition: After 24 hours of incubation, add serial dilutions of this compound to the wells. Include a vehicle control (solvent only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis H37Ra (Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration of a compound against M. tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Ra strain

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound dissolved in a suitable solvent

-

96-well microtiter plates (U-shaped bottom)

-

Inverted mirror

Procedure:

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Ra and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in Middlebrook 7H9 broth to obtain the final inoculum.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the 96-well plates using Middlebrook 7H9 broth.

-

Inoculation: Add 100 µL of the final inoculum to each well, resulting in a final volume of 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Seal the plates and incubate at 37°C.

-

Reading Results: After a suitable incubation period (typically 7-14 days), read the plates using an inverted mirror. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[7]

Non-Radioactive Reverse Transcriptase Inhibition Assay

This protocol describes a general method for assessing the inhibition of reverse transcriptase activity.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(A) RNA template

-

Oligo(dT) primer

-

dUTP, digoxigenin-labeled (DIG-dUTP)

-

Streptavidin-coated microtiter plates

-

Anti-digoxigenin antibody conjugated to peroxidase (Anti-DIG-POD)

-

Peroxidase substrate (e.g., ABTS)

-

This compound

-

Reaction buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, poly(A) template, oligo(dT) primer, and DIG-dUTP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Enzyme Addition: Add the HIV-1 RT to all tubes except the negative control to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Capture of Product: Transfer the reaction mixtures to the streptavidin-coated microtiter plate and incubate to allow the biotinylated primer-DNA hybrid to bind.

-

Detection:

-

Wash the plate to remove unbound components.

-

Add the Anti-DIG-POD conjugate and incubate.

-

Wash the plate again.

-

Add the peroxidase substrate and incubate until color develops.

-

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of RT inhibition for each concentration of this compound and determine the IC50 value.[8]

Visualizations

Proposed Signaling Pathway for this compound-induced Cytotoxicity

The following diagram illustrates the proposed mechanism of action for this compound, leading to cellular cytotoxicity.

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Testing

The following diagram outlines the general workflow for assessing the cytotoxicity of a compound using an MTT assay.

References

- 1. 1-Deoxysphingolipids cause autophagosome and lysosome accumulation and trigger NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Deoxysphingolipids Encountered Exogenously and Made de Novo: Dangerous Mysteries inside an Enigma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Deoxysphingolipid synthesis compromises anchorage-independent growth and plasma membrane endocytosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Deoxysphinganine initiates adaptive responses to serine and glycine starvation in cancer cells via proteolysis of sphingosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Physical and chemical properties of Xestoaminol C

A Technical Guide to the Physical and Chemical Properties of Xestoaminol C

Abstract

This compound is a naturally occurring 1,2-aminoalcohol and a sphingoid base analog.[1][2][3] First isolated from the marine sponge Xestospongia sp., it has garnered attention within the scientific community for its biological activities, including the inhibition of reverse transcriptase.[4][5][6][7][8] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and derivatization, and visualizations of relevant workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound have been determined through a combination of computational and experimental methods. These properties are summarized in the table below for clear reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₁NO | [9][10] |

| Molecular Weight | 229.40 g/mol | [9][10] |

| Monoisotopic Mass | 229.240564612 Da | [1][9][10] |

| IUPAC Name | (2S,3R)-2-aminotetradecan-3-ol | [1][9] |

| SMILES | CCCCCCCCCCC--INVALID-LINK--N">C@HO | [9] |

| InChI | InChI=1S/C14H31NO/c1-3-4-5-6-7-8-9-10-11-12-14(16)13(2)15/h13-14,16H,3-12,15H2,1-2H3/t13-,14+/m0/s1 | [1][9] |

| InChIKey | WMUMHAZHWIUBPN-UONOGXRCSA-N | [1][9] |

| CAS Registry Number | 129825-28-1 | [9] |

| Appearance | White solid (for its stereoisomer 3-epi-xestoaminol C) | [11] |

| logP (Predicted) | 4.59 | [2][3] |

| pKa (Strongest Basic) | 9.83 (Predicted) | [2][3] |

| Polar Surface Area | 46.25 Ų (Predicted) | [2][3] |

| Rotatable Bond Count | 11 (Predicted) | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3][10] |

| Hydrogen Bond Acceptor Count | 2 | [2][3][10] |

Spectral Data

Detailed spectral information is crucial for the identification and characterization of this compound. Available spectral data includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR data have been reported and are essential for structural elucidation.[7][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) has been used to determine the molecular formula.[11]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[7]

Biological Activity

This compound has been identified as an inhibitor of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV.[4][5][6][7][8] Its stereoisomer, 3-epi-xestoaminol C, has demonstrated cytotoxic activity against human promyelocytic leukemia (HL-60) and human embryonic kidney (HEK) cells, as well as activity against Mycobacterium tuberculosis.[11]

References

- 1. Showing Compound this compound (FDB098403) - FooDB [foodb.ca]

- 2. Milk Composition Database: Showing metabocard for this compound (BMDB0062579) [mcdb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound | C14H31NO | CID 14756407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Epi-Xestoaminol C | C14H31NO | CID 90683233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Xestoaminol C: A Bioactive Marine Sphingoid with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Xestoaminol C, a sphingoid base natural product first isolated from the marine sponge Xestospongia sp., has emerged as a molecule of significant interest in the field of marine biotechnology and drug discovery. This technical guide provides a comprehensive overview of this compound, including its chemical properties, marine sources, and known biological activities. While quantitative bioactivity data for this compound is limited in publicly available literature, this guide presents detailed information on its potent stereoisomer, 3-epi-xestoaminol C, which exhibits notable antitubercular and cytotoxic effects. This document details the experimental protocols for key bioassays, outlines a proposed mechanism of action based on studies of its epimer, and provides a foundational resource for researchers investigating the therapeutic applications of this fascinating marine natural product.

Introduction

The marine environment is a vast and largely untapped reservoir of unique chemical structures with potent biological activities. Among these, marine sponges of the genus Xestospongia have proven to be a rich source of novel secondary metabolites. This compound, a 1,2-aminoalcohol, was first identified as a constituent of a Fijian Xestospongia species.[1] It belongs to the class of sphingoid bases, which are important structural components of cell membranes and are involved in various signaling pathways.[2][3] Initial reports highlighted its potential as an antimicrobial, anthelmintic, and reverse transcriptase inhibitory agent, although specific quantitative data were not extensively detailed.[1]

More recently, the discovery and biological evaluation of its stereoisomer, 3-epi-xestoaminol C, from the New Zealand brown alga Xiphophora chondrophylla, has shed more light on the potential bioactivities of this structural class.[4] This guide synthesizes the available information on this compound and its epimer to provide a thorough technical resource for the scientific community.

Chemical Properties and Structure

This compound is characterized by a C14 alkyl chain with an amino group at the C-2 position and a hydroxyl group at the C-3 position. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (2S,3R)-2-aminotetradecan-3-ol | [3][5] |

| Molecular Formula | C₁₄H₃₁NO | [5] |

| Molecular Weight | 229.40 g/mol | [5] |

| Canonical SMILES | CCCCCCCCCCC--INVALID-LINK--N">C@HO | [5] |

| InChI Key | WMUMHAZHWIUBPN-UONOGXRCSA-N | [3][5] |

| CAS Number | 129825-28-1 | |

| Class | 1,2-aminoalcohol, Sphingoid base | [2][3] |

Marine Sources and Isolation

Xestospongia sp.

This compound was first isolated from a marine sponge of the genus Xestospongia, collected in Fiji.[1]

Isolation Protocol (General) : The frozen sponge tissue is typically extracted with a polar solvent such as methanol. The resulting crude extract is then subjected to a series of chromatographic separation techniques. A common workflow involves initial partitioning between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. Further purification is achieved through column chromatography, often using silica (B1680970) gel, reversed-phase C18 silica gel, or other specialized stationary phases, with a gradient of solvents to elute the compounds of interest. The fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify and isolate the pure compound.

Xiphophora chondrophylla (for 3-epi-xestoaminol C)

A stereoisomer of this compound, 3-epi-xestoaminol C, was isolated from the New Zealand brown alga Xiphophora chondrophylla.[4] The isolation of this related compound provides a detailed example of the methodologies used for this class of molecules.

Isolation Workflow for 3-epi-xestoaminol C from Xiphophora chondrophylla

Biological Activity

While the initial discovery of this compound highlighted its broad bioactivity, detailed quantitative data in the public domain is scarce. However, the comprehensive biological evaluation of its stereoisomer, 3-epi-xestoaminol C, provides significant insights into the potential therapeutic applications of this structural scaffold.

Quantitative Bioactivity of 3-epi-xestoaminol C

The following table summarizes the reported in vitro biological activities of 3-epi-xestoaminol C.

| Activity Type | Target | Assay | Result (IC₅₀/MIC) | Source |

| Antitubercular | Mycobacterium tuberculosis H37Ra | Microplate Alamar Blue Assay | IC₅₀: 19.4 µM | [6] |

| Cytotoxicity | Human promyelocytic leukemia (HL-60) | MTT Assay | IC₅₀: 8.8 µM | [6] |

| Cytotoxicity | Human embryonic kidney (HEK) cells | MTT Assay | IC₅₀: 18.0 µM | [6] |

| Antimicrobial | Mycobacterium tuberculosis H37Ra | - | MIC: 65 µM | [6] |

Reported Bioactivities of this compound

-

Antimicrobial and Anthelmintic Activity: this compound was also described as having significant antimicrobial and anthelmintic properties.[1]

Proposed Mechanism of Action

Direct studies on the mechanism of action of this compound are not yet published. However, research on its epimer, 3-epi-xestoaminol C, using yeast chemical genomics has provided valuable clues. This technique identified several cellular processes that are affected by the compound, suggesting a multi-targeted mode of action.

The primary pathways identified include:

-

Lipid Metabolism: As a sphingoid base, it is plausible that this compound and its analogs interfere with lipid metabolism and signaling pathways.

-

Actin Cytoskeleton Organization: Disruption of the actin cytoskeleton has been observed with other related 1-deoxysphingoids.

Proposed Signaling Pathway Disruption by 3-epi-xestoaminol C

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of 3-epi-xestoaminol C and are standard protocols for assessing the bioactivity of natural products.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured mammalian cells.

Workflow for MTT Cytotoxicity Assay

Methodology:

-

Cell Seeding: Plate cells (e.g., HL-60, HEK) in a 96-well microtiter plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based buffer, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., M. tuberculosis) in a suitable broth medium.

-

Serial Dilution of Compound: In a 96-well microtiter plate, perform serial twofold dilutions of this compound in the broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA-based)

This assay is used to screen for inhibitors of reverse transcriptase.

Methodology:

-

Reaction Setup: In a microtiter plate, a reaction mixture is prepared containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dUTP, e.g., with digoxigenin), and the reverse transcriptase enzyme. The test compound (this compound) at various concentrations is added to the wells.

-

Incubation: The plate is incubated to allow the reverse transcription reaction to proceed.

-

Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (if the primer is biotinylated). The incorporated labeled dUTP is then detected using an antibody conjugate (e.g., anti-digoxigenin-HRP) and a colorimetric substrate.

-

Data Analysis: The amount of color produced is proportional to the activity of the reverse transcriptase. The IC₅₀ value is determined by measuring the inhibition of the enzyme activity at different concentrations of the compound.

Future Perspectives and Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. While the initial biological screening was positive, a more detailed and quantitative evaluation of its bioactivities is warranted. The potent antitubercular and cytotoxic activities of its stereoisomer, 3-epi-xestoaminol C, strongly suggest that this compound itself is likely to possess significant biological effects that deserve further investigation.

Future research should focus on:

-

Total Synthesis: The development of an efficient total synthesis route for this compound and its analogs would enable detailed structure-activity relationship (SAR) studies and provide a sustainable supply for further preclinical development.

-

Quantitative Bioactivity Screening: A comprehensive screening of this compound against a panel of cancer cell lines, pathogenic microbes, and viral enzymes (particularly reverse transcriptase) is needed to identify its most promising therapeutic applications.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound will be crucial for its development as a drug candidate.

References

Unraveling the Stereochemistry: A Technical Guide to the Structural Differences Between Xestoaminol C and 3-epi-xestoaminol C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xestoaminol C and 3-epi-xestoaminol C are naturally occurring 1-deoxysphingoid bases that have garnered interest in the scientific community due to their biological activities. While possessing the same planar structure, their stereochemical distinction at a single chiral center dramatically influences their biological profiles. This technical guide provides an in-depth analysis of the structural variances between these two epimers, supported by a comprehensive review of spectroscopic data and the experimental protocols employed for their structural elucidation.

Introduction

This compound was first isolated from the Fijian sponge Xestospongia sp.[1]. Its epimer, 3-epi-xestoaminol C, was later identified from the New Zealand brown alga Xiphophora chondrophylla[2][3]. Both compounds share the molecular formula C₁₄H₃₁NO and a 2-aminotetradecan-3-ol carbon skeleton[1][4][5]. The critical distinction between them lies in the three-dimensional arrangement of the hydroxyl group at the C-3 position, designating them as C-3 epimers. The absolute configuration of this compound has been determined as (2S, 3R), while 3-epi-xestoaminol C possesses the (2S, 3S) configuration[1][5][6][7]. This subtle stereochemical difference has significant implications for their interaction with biological targets and underscores the importance of precise stereochemical assignment in natural product chemistry and drug development.

The Core Structural Difference: Epimers at C-3

The fundamental structural difference between this compound and its 3-epi counterpart is the orientation of the hydroxyl group at the third carbon atom. In this compound, the hydroxyl group is in the R configuration, whereas in 3-epi-xestoaminol C, it is in the S configuration[1][5][6]. This variation in stereochemistry is the sole distinguishing feature between the two molecules.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structural nuances between stereoisomers. The differing spatial arrangements of the substituents in this compound and 3-epi-xestoaminol C result in distinct chemical shifts (δ) for adjacent protons, particularly H-1 and H-3.

| Proton | This compound (δ in ppm) | 3-epi-Xestoaminol C (δ in ppm) | Solvent |

| H-1 | 1.15 | 1.38 | CDCl₃ |

| H-3 | 3.95 | 3.65 | CDCl₃ |

Table 1. Comparison of ¹H NMR Chemical Shifts for Key Protons of this compound and 3-epi-xestoaminol C in CDCl₃[1][3].

The noticeable upfield shift of H-3 and the downfield shift of H-1 in 3-epi-xestoaminol C compared to this compound are diagnostic indicators of the change in the relative stereochemistry at C-3[1][3].

Experimental Protocols for Structural Elucidation

The determination of the absolute and relative stereochemistry of these compounds relies on a combination of advanced spectroscopic and chemical methods.

Isolation and Purification

Bioassay-guided fractionation is a common initial step. For 3-epi-xestoaminol C, this involved extraction from Xiphophora chondrophylla with methanol, followed by reversed-phase and normal-phase chromatography to yield the pure compound[1][3].

Spectroscopic Analysis

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds. For 3-epi-xestoaminol C, a protonated adduct was detected, which established the molecular formula as C₁₄H₃₁NO[1].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H, ¹³C, and 2D NMR (COSY, HMBC, TOCSY), were employed to determine the planar structure and assign the proton and carbon signals[3]. The differences in chemical shifts, as highlighted in Table 1, were crucial in suggesting a stereoisomeric relationship with this compound[1][3].

Determination of Relative and Absolute Configuration

-

Formation of an Oxazolidinone Derivative: To elucidate the relative configuration, 3-epi-xestoaminol C was converted into an oxazolidinone derivative. Analysis of the coupling constants and Nuclear Overhauser Effect (NOE) correlations in the ¹H NMR spectrum of this derivative helped to establish the trans relationship between the protons on the oxazolidinone ring, which corresponds to a syn relationship between the amino and hydroxyl groups in the parent molecule[1].

-

Mosher's Method: The absolute configuration was determined using the modified Mosher's method. This involved the formation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters at the hydroxyl group of N-acetyl-3-epi-xestoaminol C. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration at C-3 was determined to be S[1][3].

Conclusion

The structural difference between this compound and 3-epi-xestoaminol C is confined to the stereochemistry at the C-3 position, with this compound being the (2S, 3R) isomer and 3-epi-xestoaminol C being the (2S, 3S) isomer. This seemingly minor variation is definitively characterized by distinct NMR spectral data. The elucidation of their precise structures has been made possible through a combination of sophisticated spectroscopic techniques and chemical derivatization methods. For researchers in drug development, this case highlights the critical importance of stereochemical purity and the need for rigorous structural characterization, as even subtle changes in stereochemistry can lead to significant differences in biological activity.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification and bioactivity of 3-epi-xestoaminol C isolated from the New Zealand brown alga Xiphophora chondrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C14H31NO | CID 14756407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Epi-Xestoaminol C | C14H31NO | CID 90683233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Determination of the absolute configuration of (+)-xestoaminol C [(2S, 3R)-2-amino-3-tetradecanol], a metabolite of Fiji sponge, Xestospongia sp., by the synthesis of its N,O-diacetyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Bioactivity Screening of Xestoaminol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial bioactivity screening of Xestoaminol C and its stereoisomer, 3-epi-Xestoaminol C. This compound, a 1-deoxysphingoid, has garnered interest for its potential therapeutic applications, including its role as a reverse transcriptase inhibitor and its cytotoxic effects against various cell lines.[1][2][3] This document outlines the key bioactive properties discovered, detailed experimental methodologies for preliminary screening, and the potential signaling pathways involved in its mechanism of action.

Quantitative Bioactivity Data

The initial screening of 3-epi-Xestoaminol C, isolated from the New Zealand brown alga Xiphophora chondrophylla, has revealed moderate cytotoxic and antimicrobial activities.[4] The following table summarizes the key quantitative data from these initial assays.

| Assay Type | Target | Metric | Value (μM) |

| Antimycobacterial | Mycobacterium tuberculosis H37Ra | IC50 | 19.4 |

| Cytotoxicity | Human promyelocytic leukemia cells (HL-60) | IC50 | 8.8 |

| Cytotoxicity | Human embryonic kidney cells (HEK) | IC50 | 18.0 |

| Antimycobacterial | Mycobacterium tuberculosis H37Ra | MIC | 65 |

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration, defined as less than 2% growth compared to uninhibited controls.[4]

Experimental Protocols

The following sections detail the methodologies employed in the extraction, characterization, and initial bioactivity screening of this compound derivatives.

Extraction and Isolation

A bioassay-guided fractionation approach was utilized to isolate 3-epi-Xestoaminol C from Xiphophora chondrophylla.[4]

-

Extraction : The algal sample was extracted twice with methanol (B129727) (MeOH).[5]

-

Initial Separation : The crude extract was loaded onto an HP20 reversed-phase polymeric resin.[5]

-

Fractionation : The resin was eluted with a stepwise gradient of increasing concentrations of acetone (B3395972) in water (20%, 40%, 60%, 80%), followed by 100% acetone.[5]

-

Chromatography : The active fractions underwent further purification using reversed-phase (polystyrene–divinylbenzene copolymer) and repetitive normal-phase (diol) benchtop chromatography to yield pure 3-epi-Xestoaminol C.[4]

Structural Elucidation

The chemical structure and absolute configuration of the isolated compound were determined using a combination of spectroscopic techniques.

-